5-(2-(4-Chlorophenyl)cyclopropyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

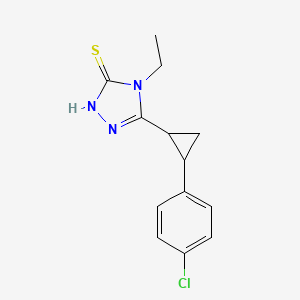

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3S/c1-2-17-12(15-16-13(17)18)11-7-10(11)8-3-5-9(14)6-4-8/h3-6,10-11H,2,7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXSDEDZHJIUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CC2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Chlorophenyl)cyclopropyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a cyclopropyl derivative, followed by the introduction of the triazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Chlorophenyl)cyclopropyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions may introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

5-(2-(4-Chlorophenyl)cyclopropyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-(4-Chlorophenyl)cyclopropyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

*Estimated logP values based on structural analogs.

†Predicted using ’s methodology.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Cyclopropyl groups are generally resistant to oxidative metabolism, which may extend half-life compared to analogs with methoxy or methyl groups .

- Toxicity : The free thiol group in the target compound could pose redox-related cytotoxicity risks, necessitating prodrug strategies .

Biological Activity

5-(2-(4-Chlorophenyl)cyclopropyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound features a triazole ring substituted with a cyclopropyl group and a chlorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including the compound , exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : The compound was tested against several cancer cell lines using the MTT assay. It showed significant cytotoxic effects, particularly against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The selectivity towards cancer cells was notable, suggesting potential for targeted cancer therapies .

- Mechanism of Action : The anticancer activity is attributed to the ability of the triazole moiety to interact with cellular targets involved in proliferation and apoptosis. The sulfur atom in the thiol group may also play a role in redox reactions within cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

- In Vitro Assays : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its efficacy was compared with standard antibiotics, revealing comparable or superior activity against certain strains .

Other Pharmacological Activities

The compound's biological profile extends beyond anticancer and antimicrobial effects:

- Antioxidant Activity : The presence of the thiol group contributes to its antioxidant potential, which can mitigate oxidative stress in cells. This property is beneficial in preventing cellular damage linked to various diseases .

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neuroprotective applications. The IC50 values suggest moderate inhibition levels that could be optimized for therapeutic use .

Research Findings and Case Studies

A selection of studies highlights the biological activities of this compound:

Q & A

Q. What synthetic strategies are commonly used to prepare 5-(2-(4-chlorophenyl)cyclopropyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and what critical parameters affect yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Acylation : Reacting pyrrole or indole derivatives with acylating agents to form intermediates.

Hydrazinolysis : Treating intermediates with hydrazine to generate hydrazide derivatives.

Nucleophilic Addition : Introducing phenylisothiocyanate to form thiourea intermediates.

Cyclization : Alkaline conditions (e.g., NaOH) to promote intramolecular cyclization into the triazole-thiol core .

- Critical Parameters :

- Temperature : Cyclization at 80–100°C optimizes ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Base catalysts (e.g., KOH) improve cyclization kinetics .

Q. Which spectroscopic and chromatographic methods validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl), cyclopropyl protons (δ 1.2–2.1 ppm), and the thiol proton (δ 3.5–4.0 ppm, exchangeable in D2O) .

- IR Spectroscopy : Confirms S–H stretching (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- HPLC-MS : Establishes purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 308.44) .

Q. What in silico approaches are used for preliminary biological activity screening?

- Methodological Answer :

- Molecular Docking : Utilizes software like AutoDock Vina to predict binding affinities against targets (e.g., lanosterol 14-α-demethylase [PDB:3LD6] or anaplastic lymphoma kinase [PDB:2XP2]). Focus on hydrogen bonding with triazole-thiol motifs and hydrophobic interactions with the cyclopropyl group .

- ADME Analysis : Predicts pharmacokinetics using SwissADME, emphasizing logP (<5) and topological polar surface area (TPSA >80 Ų) for blood-brain barrier penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the cyclopropyl-triazole-thiol core?

- Methodological Answer :

- Solvent Screening : Test DMSO vs. DMF for cyclization efficiency; DMF reduces side-product formation .

- Stepwise Optimization : Use design of experiments (DoE) to vary temperature (60–120°C) and base concentration (1–5 eq. NaOH). Higher temperatures (>100°C) may degrade the thiol group .

- Catalyst Additives : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate cyclization in biphasic systems .

Q. How should researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Cross-Validation : Use multiple docking programs (e.g., Glide, MOE) to assess consistency in binding poses .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate target-ligand stability. For example, triazole-thiol derivatives may exhibit transient hydrogen bonds not captured in static docking .

- Assay Optimization : Validate enzyme inhibition (e.g., IC50) under physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions .

Q. What strategies elucidate structure-activity relationships (SAR) for substituents on the triazole-thiol scaffold?

- Methodological Answer :

- Electronic Effects : Compare 4-chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) groups on kinase inhibition. Chlorine enhances binding to hydrophobic pockets in lanosterol demethylase .

- Steric Modifications : Cyclopropyl vs. ethyl substituents at position 4: Cyclopropyl improves metabolic stability but reduces solubility .

- Bioactivity Data :

- Antiviral Activity : 4-Chlorophenyl hydrazinyl derivatives show IC50 = 0.51 μM against MERS-CoV helicase .

- Actoprotective Effects : Ethyl substituents (e.g., compound IIj) exhibit 22.88% actoprotection in vivo .

Data Contradiction Analysis

Q. How can conflicting data on antifungal vs. antiviral activity be reconciled?

- Methodological Answer :

- Target Selectivity : Use proteome-wide docking to identify off-target interactions (e.g., fungal CYP51 vs. viral helicases) .

- Assay Variability : Standardize MIC (minimum inhibitory concentration) protocols for fungi (e.g., Candida albicans ATCC 90028) and plaque reduction assays for viruses .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.